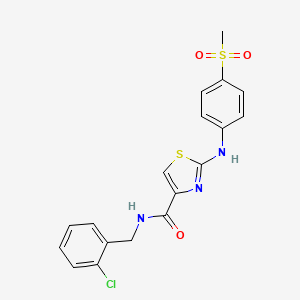

![molecular formula C21H19N3O2S B3013611 7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941968-84-9](/img/structure/B3013611.png)

7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

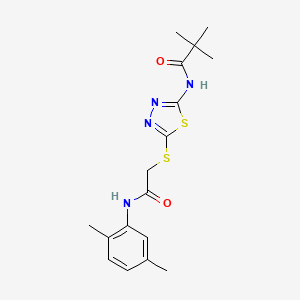

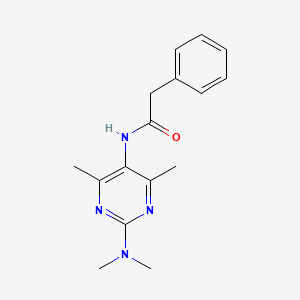

The compound "7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one" is a novel molecule that falls within the class of thiazolo[4,5-d]pyridazinones. This class of compounds has been explored for various biological activities, including analgesic, anti-inflammatory, and antitubercular properties, as well as their potential as neuraminidase inhibitors, aldose reductase inhibitors, and central nervous system (CNS) agents .

Synthesis Analysis

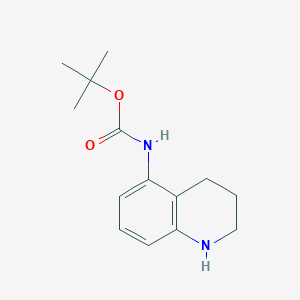

The synthesis of thiazolo[4,5-d]pyridazinones typically involves the formation of a pyridazinone skeleton, which can be achieved through the reaction of hydrazine with ketoesters, followed by intramolecular cyclization . The synthesis of related compounds has been reported using various starting materials and synthetic routes, including palladium-catalyzed Buchwald-Hartwig cross-coupling reactions and multi-step reaction sequences starting from commercially available dibenzo[b,d]thiophene .

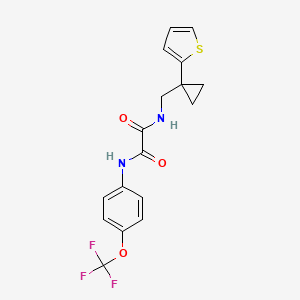

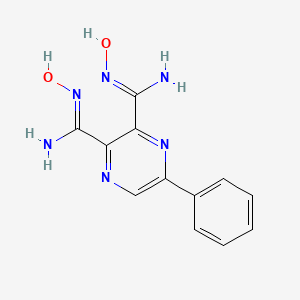

Molecular Structure Analysis

The molecular structure of thiazolo[4,5-d]pyridazinones is characterized by a fused ring system that includes a thiazole ring and a pyridazinone moiety. The presence of substituents on the aromatic rings, such as methoxy groups, can significantly influence the binding interactions with biological targets . Molecular modeling studies have been employed to assess the interaction of similar compounds with enzymes, revealing that electron-withdrawing substituents can be beneficial for activity .

Chemical Reactions Analysis

Thiazolo[4,5-d]pyridazinones can undergo various chemical reactions, including cross-coupling reactions to introduce aryl or heteroaryl groups . The presence of reactive functional groups, such as esters and amides, allows for further chemical modifications, which can be used to fine-tune the biological activity of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo[4,5-d]pyridazinones, such as solubility, stability, and reactivity, are influenced by the nature and position of substituents on the core structure. These properties are crucial for the pharmacokinetic profile of the compounds, including their ability to penetrate the blood-brain barrier, as observed with related CNS-active compounds . The evaluation of antioxidant properties through various methods, such as DPPH radical scavenging and inhibition of lipid peroxidation, has also been reported, providing insights into the structure-activity relationships (SARs) .

Scientific Research Applications

Synthesis and Biological Activity : A series of novel thiazolo[4,5-d]pyridazin-4(5H)-ones were synthesized and tested for in vivo analgesic and anti-inflammatory activities. These compounds have been characterized through various spectroscopic methods (Demchenko et al., 2015).

Antimicrobial Properties : Another study focused on the synthesis of thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, revealing that these compounds exhibited significant antimicrobial activity against a range of bacteria and fungi (Suresh et al., 2016).

Cytotoxicity and Cancer Research : Thiazolo[4,5-d]pyridazin-4(5H)-ones have also been synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer research (Hassan et al., 2014).

Synthesis and Characterization : A variety of novel thiazolo[4,5-d]pyridazin-4(5H)-one derivatives have been synthesized and characterized, showcasing their versatility in chemical synthesis (Abbas et al., 2015).

Analgesic Activity : Some derivatives of thiazolo[4,5-d]pyridazin-4(5H)-one have been specifically synthesized to study their analgesic activity, contributing to pain management research (Demchenko et al., 2012).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Without specific information, it’s difficult to provide a detailed safety and hazard analysis.

Future Directions

Future research could potentially explore the synthesis, properties, and potential applications of this compound. This could involve experimental studies to synthesize the compound and test its properties, as well as computational studies to predict its behavior.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and resources related to this compound would be needed. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

7-(3-methoxyphenyl)-2-methyl-5-[(2-methylphenyl)methyl]-[1,3]thiazolo[4,5-d]pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-13-7-4-5-8-16(13)12-24-21(25)19-20(27-14(2)22-19)18(23-24)15-9-6-10-17(11-15)26-3/h4-11H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCCAWYIEKIRVKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C(=O)C3=C(C(=N2)C4=CC(=CC=C4)OC)SC(=N3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-methoxyphenyl)-2-methyl-5-(2-methylbenzyl)thiazolo[4,5-d]pyridazin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Morpholinyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]ethanone](/img/structure/B3013529.png)

![ethyl 2-(1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B3013530.png)

![N-(6-((benzo[d][1,3]dioxol-5-ylmethyl)amino)pyridazin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B3013532.png)

![5-(4-ethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B3013533.png)

![5-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-(3-methoxyphenyl)triazol-4-amine](/img/structure/B3013549.png)